Tyrosinase-IN-22

Tyrosinase Inhibition IC50 Melanogenesis

Tyrosinase-IN-22 is a 2-mercaptobenzimidazole derivative that inhibits tyrosinase monophenolase and diphenolase activities at nanomolar concentrations (IC50: 60 nM & 30 nM, respectively). Unlike generic inhibitors, it delivers superior anti-melanogenic efficacy at 4-fold lower concentrations than kojic acid in B16F10 cells and achieves depigmentation in zebrafish at 100-fold lower doses. For research requiring a high-potency, validated tyrosinase inhibitor with proven in vitro and in vivo performance, this compound provides unmatched reliability and reproducibility.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 25369-78-2
Cat. No. B1227107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-22
CAS25369-78-2
Synonyms5-chloro-1H-benzimidazole-2-thiol
JVG9 compound
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=S)N2
InChIInChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyZZIHEYOZBRPWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Tyrosinase-IN-22 (CAS 25369-78-2): A Nanomolar Potency 2-Mercaptobenzimidazole Inhibitor


Tyrosinase-IN-22, also known as 5-Chloro-2-mercaptobenzimidazole, is a 2-mercaptobenzimidazole (2-MBI) derivative . It is identified as a potent inhibitor of the tyrosinase enzyme, specifically targeting its monophenolase and diphenolase activities on substrates L-tyrosine and L-dopa, respectively . As a compound within the 2-MBI class, it is characterized by its nanomolar inhibitory concentrations against mushroom tyrosinase and has demonstrated significant anti-melanogenic effects in mammalian cell and in vivo zebrafish models [REFS-1, REFS-2].

Why Procuring Tyrosinase-IN-22 (25369-78-2) Requires a Precise Specification Over Generic Alternatives


Selecting a generic tyrosinase inhibitor or an analog without precise specification is scientifically risky for research focused on high-potency anti-melanogenesis. Tyrosinase-IN-22 belongs to the 2-MBI class, which demonstrates nanomolar inhibitory concentrations (IC50 range: 20-740 nM) against mushroom tyrosinase, a potency tier distinct from micromolar-range inhibitors like kojic acid [REFS-1, REFS-2]. Furthermore, the specific 5-chloro substitution on the benzimidazole core differentiates Tyrosinase-IN-22 from other 2-MBI analogs (e.g., compounds 1, 2, 5, 6), which exhibit varying degrees of cellular tyrosinase inhibition and depigmentation efficacy [1]. The quantitative evidence below underscores these critical performance differences that are not interchangeable.

Quantitative Differentiation Guide for Tyrosinase-IN-22 (25369-78-2) Against Key Comparators


Enzymatic Inhibition Potency Against Tyrosinase Substrates

Tyrosinase-IN-22 demonstrates potent inhibitory activity against tyrosinase, with IC50 values of 60 nM for L-tyrosine (monophenolase activity) and 30 nM for L-dopa (diphenolase activity) . These values are in the low nanomolar range, a hallmark of the 2-MBI compound class which generally exhibits IC50 values between 20 nM and 740 nM against mushroom tyrosinase [1].

Tyrosinase Inhibition IC50 Melanogenesis Enzymology

Superior Cellular Tyrosinase Inhibition Compared to Reference Inhibitors

In a cellular context using B16F10 melanoma cells, Tyrosinase-IN-22 (reported as compound 4) exhibited stronger intracellular tyrosinase inhibition than the reference inhibitors kojic acid and phenylthiourea (PTU) [1]. Notably, at a concentration of 5 μM, Tyrosinase-IN-22 inhibited intracellular tyrosinase activity more effectively than both kojic acid and PTU at 20 μM [1].

Cellular Assay B16F10 Melanin Anti-melanogenesis

In Vivo Depigmentation Efficacy at Significantly Lower Concentrations

In a zebrafish embryo model for in vivo depigmentation, Tyrosinase-IN-22 (reported as compound 4) demonstrated a depigmentation activity that was similar to or more potent than phenylthiourea (PTU), a known potent tyrosinase inhibitor [1]. This effect was observed at concentrations 100 times lower than those required for kojic acid to elicit a comparable response [1].

In Vivo Zebrafish Depigmentation PTU Kojic Acid

Recommended Application Scenarios for Tyrosinase-IN-22 (25369-78-2) Based on Empirical Evidence


In Vitro Enzymatic Studies Requiring High-Potency Tyrosinase Inhibition

Tyrosinase-IN-22 is ideally suited for in vitro enzymatic assays where a high-potency, nanomolar-range inhibitor is required. Its IC50 values of 60 nM (L-tyrosine) and 30 nM (L-dopa) make it a valuable tool for studies on the kinetics of melanogenesis or for screening assays where a robust positive control for tyrosinase inhibition is needed .

Cellular Anti-Melanogenesis Research in B16F10 and Other Melanoma Models

Based on its demonstrated superiority over kojic acid and PTU at a 4-fold lower concentration in B16F10 cells, this compound is highly recommended for cellular studies investigating the intracellular mechanisms of melanin production and for validating the anti-melanogenic effects of new therapeutic candidates [1].

In Vivo Depigmentation Studies Using Zebrafish as a Model Organism

The in vivo validation in zebrafish embryos, where Tyrosinase-IN-22 produced depigmentation effects at a concentration 100-fold lower than kojic acid, supports its use as a potent reference compound in zebrafish models. This application is particularly relevant for screening compounds for pigmentation disorders or for developmental biology studies focused on melanocyte biology [1].

Technical Documentation Hub

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